molecular formula C16H20N2O3 B8616976 2-acetyl-3-methyl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one

2-acetyl-3-methyl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one

Cat. No.: B8616976
M. Wt: 288.34 g/mol
InChI Key: YJSSMCJEXYNGFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-acetyl-3-methyl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-3-methyl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the acetyl group: Acetylation can be performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the isopropoxybenzyl group: This step involves the alkylation of the pyrazole ring with 4-isopropoxybenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-acetyl-3-methyl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a carboxylic acid derivative, while reduction could produce a fully saturated pyrazole ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial or anticancer properties.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of agrochemicals or materials.

Mechanism of Action

The mechanism of action of 2-acetyl-3-methyl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-Acetyl-3-methyl-4-(4-methoxybenzyl)-5-phenyl-1H-pyrazole: Similar structure with a methoxy group instead of an isopropoxy group.

    1-Acetyl-4-(4-chlorobenzyl)-5-methyl-1H-pyrazole-3(2H)-one: Similar structure with a chloro group instead of an isopropoxy group.

Uniqueness

2-acetyl-3-methyl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one is unique due to the presence of the isopropoxybenzyl group, which can impart different physicochemical properties and biological activities compared to its analogs.

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

2-acetyl-3-methyl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one

InChI

InChI=1S/C16H20N2O3/c1-10(2)21-14-7-5-13(6-8-14)9-15-11(3)18(12(4)19)17-16(15)20/h5-8,10H,9H2,1-4H3,(H,17,20)

InChI Key

YJSSMCJEXYNGFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NN1C(=O)C)CC2=CC=C(C=C2)OC(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,2-Dihydro-4-[(4-isopropoxyphenyl)methyl]-5-methyl-3H-pyrazol-3-one (1.00 g) was suspended in N,N-dimethyl-formamide (5 mL) at room temperature. In addition, potassium carbonate (0.319 g) was added to the suspension, and the mixture was stirred for 30 minutes. Acetic anhydride (0.412 g) was added to the mixture in a dropwise manner at room temperature. The mixture was stirred at room temperature overnight and at 50° C. for 2 hours. In addition, the mixed solution of glacial acetic acid (0.139 g) and water (5.0 g) was added to the reaction mixture under stirring at room temperature. After confirming the precipitation of the crystals, water (25 g) was added to the mixture. The obtained crystals were collected by filtration, washed with water and dried under reduced pressure to give a white solid of 1-acetyl-1,2-dihydro-4-[(4-isopropoxy-phenyl)methyl]-5-methyl-3H-pyrazol-3-one (0.90 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.319 g
Type
reactant
Reaction Step Two
Quantity
0.412 g
Type
reactant
Reaction Step Three
Quantity
0.139 g
Type
reactant
Reaction Step Four
Name
Quantity
5 g
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.